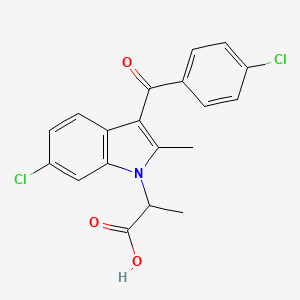

3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid

Description

3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid is a halogenated indoleacetic acid derivative. Its structure features a p-chlorobenzoyl group at position 3, a chloro substituent at position 6, and methyl groups at the alpha and 2-positions of the indole ring. This compound belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) or related analogs, where structural modifications influence pharmacological properties such as COX enzyme inhibition, bioavailability, and toxicity.

Properties

CAS No. |

57329-97-2 |

|---|---|

Molecular Formula |

C19H15Cl2NO3 |

Molecular Weight |

376.2 g/mol |

IUPAC Name |

2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid |

InChI |

InChI=1S/C19H15Cl2NO3/c1-10-17(18(23)12-3-5-13(20)6-4-12)15-8-7-14(21)9-16(15)22(10)11(2)19(24)25/h3-9,11H,1-2H3,(H,24,25) |

InChI Key |

MAOXMLVXRLEXEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(C)C(=O)O)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Fischer Indole Synthesis Approach

A prominent method involves the use of palladium catalysts to prepare substituted indoles via Fischer indole synthesis modifications. This approach has been demonstrated to efficiently generate indole derivatives with diverse substitution patterns, including aryl and alkyl groups.

-

- Preparation of N-aryl benzophenone hydrazones from corresponding ketones and hydrazines.

- Palladium-catalyzed formation of hydrazones using Pd/BINAP or Pd/Xantphos catalysts.

- In situ hydrolysis and Fischer cyclization to yield the indole nucleus.

- This method allows the synthesis of N-alkylindoles through intermediates of N-aryl-N-alkyl benzophenone hydrazones.

-

- High yields of hydrazones and indole products.

- Structural diversity achievable from commercially available precursors.

- Mild reaction conditions with low catalyst loading (e.g., 0.1 mol % Pd catalyst).

Reference: This method is described in detail in the Journal of the American Chemical Society (1999).

Alkylation/1,4-Addition/Elimination/Isomerization Cascade

An efficient synthesis of the closely related compound 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid , which shares the indoleacetic acid framework and substitution pattern, employs a novel cascade reaction sequence:

-

- Starting from a sulfonamide and a bromoketone, an alkylation occurs.

- Followed by a 1,4-addition and elimination.

- Concludes with an isomerization to form the indole ring system.

- The entire sequence can be executed in a single pot , enhancing efficiency and reducing purification steps.

-

- High selectivity for the desired indoleacetic acid derivative.

- Simplification of the synthetic process by combining multiple steps.

Reference: Detailed synthesis is reported in PubMed indexed literature focusing on COX-2 inhibitors.

Acylation Techniques Using Acid Chlorides or Anhydrides

The introduction of the p-chlorobenzoyl group onto the indole nitrogen or carbon positions is typically achieved through acylation reactions:

-

- Acid chlorides (e.g., p-chlorobenzoyl chloride).

- Acid anhydrides.

- Mixed anhydrides or esters.

-

- Performed in the presence of a base that acts as an acid scavenger (e.g., pyridine, triethylamine).

- Often conducted under controlled temperatures to prevent side reactions.

-

- Some processes perform acylation in a one-step procedure without isolating intermediates.

- This approach improves overall yield and simplifies purification.

Patent reference: A German patent (DE2009474C2) describes processes for producing indole derivatives using acylation with acid chlorides or anhydrides in the presence of base, including one-step procedures without isolating intermediates.

Summary of Preparation Routes in Tabular Form

Mechanistic Insights and Research Discoveries

The palladium-catalyzed method leverages the formation of hydrazones that undergo cyclization via Fischer indole synthesis, which is enhanced by the Pd catalyst’s ability to facilitate hydrazone formation and subsequent ring closure efficiently.

The alkylation/1,4-addition/elimination/isomerization cascade represents a novel synthetic design that minimizes intermediate isolation and maximizes atom economy, crucial for industrial-scale synthesis of COX-2 inhibitors.

Acylation methods described in patent literature emphasize the importance of reaction conditions and choice of acylating agents to achieve selective substitution on the indole ring without affecting other sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C19H15Cl2NO3

- Molecular Weight : Approximately 376.23 g/mol

- Structure : The compound features a p-chlorobenzoyl group attached to a chlorinated indole derivative, which is significant for its biological reactivity and potential applications.

Biological Activities

Indole derivatives, including 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid, have been reported to exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by targeting metabolic pathways essential for tumor proliferation. The presence of chlorine atoms enhances its electrophilicity, allowing it to interact effectively with biological targets .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses and exhibit antioxidant activities. This property may be beneficial in treating conditions like arthritis and other inflammatory disorders.

- Plant Growth Regulation : As an indole derivative, this compound has potential applications as a plant growth regulator. Its structural similarity to natural auxins suggests it may promote plant growth by influencing hormonal pathways.

Interaction Studies

Research on the interaction of 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid with biological targets has shown promising results:

- Binding Affinity : Studies have focused on its binding affinity to receptors involved in cancer progression and inflammation. These interactions are crucial for understanding its therapeutic potential.

- Comparative Analysis : Structural analogs such as Indole-3-acetic acid and 5-Methoxyindole-3-acetic acid have been studied for their biological activities, providing insights into how modifications affect efficacy.

Case Studies

Several case studies highlight the applications of 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid:

- Cancer Cell Line Studies : In vitro experiments demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. The mechanism often involves the inhibition of key enzymes required for cell proliferation.

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could significantly reduce inflammatory markers in experimental models.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three closely related indoleacetic acid derivatives (Table 1):

*Note: The molecular formula of the target compound is inferred as C18H14Cl2NO3 based on its name, but explicit data is absent in the provided evidence.

Structural Analysis:

Pharmacological and Toxicological Profiles

- Indomethacin : A well-established NSAID with anti-inflammatory and analgesic effects. Its 5-methoxy group may reduce steric hindrance compared to the target compound’s 6-chloro, possibly enhancing COX-1/2 affinity .

- Clometacin : Exhibits an oral LD50 of 1 g/kg in mice, indicating moderate toxicity. The 6-methoxy group may confer different metabolic pathways (e.g., demethylation) compared to the target compound’s chloro substituent, which is less prone to metabolic modification .

- 3-(p-Chlorobenzoyl)-2-methylpropionic Acid : The propionic acid backbone suggests weaker cyclooxygenase inhibition compared to indole-based analogs, as seen in other NSAID classes (e.g., ibuprofen vs. indomethacin) .

Biological Activity

3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid (commonly referred to as RU 4571 ) is a synthetic compound belonging to the class of indoleacetic acids. This compound has garnered attention due to its potential biological activities, particularly in the fields of plant growth regulation and pharmacology. This article delves into the biological activity of RU 4571, summarizing its mechanisms, effects, and relevant case studies.

- Molecular Formula : C19H15Cl2NO3

- Molecular Weight : 376.25 g/mol

- CAS Registry Number : 57329-97-2

- RTECS Number : NL3400000

Structure

The structure of RU 4571 features a chlorobenzoyl group attached to an indoleacetic acid framework, which is significant for its biological activity. The presence of chlorine atoms at specific positions enhances its interaction with biological targets.

Plant Growth Regulation

RU 4571 has been studied for its role as a plant growth regulator. It mimics the action of natural auxins, influencing various physiological processes in plants.

- Mechanism of Action : RU 4571 promotes cell elongation and division, similar to indole-3-acetic acid (IAA). It affects gene expression related to growth and development, particularly in response to environmental stimuli.

- Case Study : In a study involving pea plants, RU 4571 was shown to stimulate gibberellin biosynthesis while inhibiting ethylene production. This dual action resulted in enhanced growth and improved fruit development (Jayasinghege et al., 2017) .

Pharmacological Effects

Research indicates that RU 4571 may possess pharmacological properties that extend beyond plant biology.

- Toxicity Profile : Acute toxicity studies have reported an LD50 value of 500 mg/kg in mice, indicating potential risks associated with high doses (European Journal of Medicinal Chemistry) .

- Therapeutic Potential : Preliminary investigations suggest that RU 4571 may exhibit anti-inflammatory and analgesic effects. Further research is required to elucidate these properties and their underlying mechanisms.

Comparative Biological Activity

To better understand the biological activity of RU 4571, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indole-3-acetic acid (IAA) | IAA Structure | Natural auxin; promotes growth and development |

| 4-Chlorobenzoic acid | 4-Chlorobenzoic Acid | Bacterial metabolite; potential plant growth regulator |

| 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid | RU 4571 Structure | Auxin-like effects; promotes gibberellin synthesis |

Recent Studies

Recent literature highlights the significance of RU 4571 in both agricultural and medicinal contexts. Key findings include:

- Induction of Growth Responses : Studies have demonstrated that RU 4571 can induce significant growth responses in various plant species by modulating hormonal balances (Armstrong et al., 2002) .

- Potential for Crop Improvement : Given its ability to enhance growth and yield under stress conditions, RU 4571 shows promise as a tool for improving crop resilience against environmental challenges.

Future Directions

Further research is warranted to explore:

- The detailed mechanisms by which RU 4571 interacts with plant hormone pathways.

- Its potential therapeutic applications in human health.

- Long-term effects and safety profiles in both agricultural and clinical settings.

Q & A

Q. What are the optimal synthetic routes for 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid, and what methodological considerations ensure reproducibility?

Methodological Answer: Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation and subsequent functional group modifications. For reproducibility:

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Identify substituent positions (e.g., chlorine atoms at benzoyl and indole rings) .

- X-ray crystallography: Resolve stereochemistry and confirm bond angles (e.g., dihedral angles between chlorobenzoyl and indole moieties) .

- Mass spectrometry: Verify molecular weight (expected: ~357.81 g/mol) and fragmentation patterns .

Q. What are the acute toxicity profiles of this compound in preclinical models?

Methodological Answer:

- In vivo studies: Administer orally in rodents (e.g., LD50 = 1 gm/kg in mice) and monitor lethality, organ weight changes, and histopathology .

- Dose-response curves: Use nonlinear regression models to calculate EC50 values for toxicity endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., divergent IC50 values in enzyme assays)?

Methodological Answer:

- Standardize assay conditions: Control variables like buffer pH, temperature, and enzyme batch .

- Validate target engagement: Use orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays) .

- Meta-analysis: Apply statistical frameworks (e.g., random-effects models) to reconcile variability across datasets .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Rational design: Modify substituents (e.g., replace chlorobenzoyl with fluorinated analogs) and assess steric/electronic effects via DFT calculations .

- High-throughput screening: Use fragment-based libraries to identify bioisosteres with improved solubility or selectivity .

- Pharmacophore mapping: Overlay crystal structures with active derivatives to identify critical interaction motifs .

Q. How should researchers design experiments to evaluate metabolic stability and degradation pathways?

Methodological Answer:

- In vitro microsomal assays: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .

- Metabolite identification: Use HR-MS/MS with isotopic labeling to trace hydroxylation or demethylation pathways .

- Stability studies: Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

Q. How can researchers address challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

- Process optimization: Transition from batch to flow chemistry for improved heat transfer and yield .

- Quality control: Implement PAT (Process Analytical Technology) to monitor critical parameters (e.g., reaction temperature, impurity profiles) .

- Green chemistry: Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What methodological frameworks link this compound’s mechanism of action to broader biological theories?

Methodological Answer:

- Network pharmacology: Map interactions onto protein-protein interaction networks (e.g., STRING database) to identify off-target effects .

- Systems biology: Integrate omics data (transcriptomics/proteomics) to contextualize activity within signaling pathways .

- Hypothesis-driven experiments: Test predictions from molecular docking (e.g., inhibition of COX-2 vs. COX-1) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting dose-response data in toxicity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.